![molecular formula C8H13NO4 B12612861 N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide CAS No. 65898-92-2](/img/structure/B12612861.png)
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide
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Overview
Description
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.1931 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formyl-5-hydroxy-1-oxopentanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-5-oxo-1-pentanoic acid.
Reduction: Formation of 4-hydroxy-5-hydroxy-1-pentanol.
Substitution: Formation of N-substituted acetamides.
Scientific Research Applications
The compound N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article delves into its applications, supported by data tables and case studies that highlight its significance in different fields.
Chemical Properties and Structure
This compound is characterized by the presence of an acetamide functional group along with a formyl and hydroxyl group. This structural composition allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.
Antioxidant Properties
Research has shown that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, indicating potential use in developing antioxidant therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, which play a role in chronic inflammatory conditions. For instance, modifications of the compound have shown promise in reducing inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Case studies involving various cancer cell lines have reported that this compound can inhibit cell proliferation and promote programmed cell death, making it a candidate for further research as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Inhibition of cytokine production | |
Anticancer | Induction of apoptosis |
Table 2: Case Studies on Anticancer Effects
Drug Development
Given its promising biological activities, this compound could serve as a lead compound for drug development. Further structural modifications may enhance its efficacy and selectivity against target diseases.
Clinical Trials
To validate its therapeutic potential, clinical trials are necessary. These trials should focus on evaluating safety, dosage, and efficacy in humans, particularly for conditions like cancer and chronic inflammation.
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects will be crucial for optimizing its use in therapeutic applications. Research should aim to elucidate the specific signaling pathways involved.
Mechanism of Action
The mechanism of action of N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide: Characterized by the presence of a formyl, hydroxy, and acetamide group.
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate enzyme activity and biochemical pathways makes it a valuable compound in scientific research and industrial applications .
Biological Activity
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies, detailing its effects, mechanisms, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a formyl group, a hydroxyl group, and an acetamide moiety, which may contribute to its biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of a hydroxyl group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Neuroprotective Properties : Evidence suggests that this compound may protect neuronal cells from damage induced by neurotoxic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation. For instance, it was found to enhance the survival of neuronal cells exposed to toxic substances. The compound's ability to activate pathways associated with cell survival and apoptosis regulation was also noted.
In Vivo Studies
In vivo studies have further confirmed the neuroprotective effects of this compound. Animal models treated with this compound exhibited reduced behavioral deficits in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Parkinson's disease.
Case Studies
A notable case study involved the administration of this compound in mice subjected to chemically induced neurotoxicity. The results indicated significant improvements in motor function and cognitive performance compared to control groups. Histological analyses revealed reduced neuronal loss and improved synaptic integrity.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Neuronal Cell Lines | Increased cell viability; antioxidant activity |
In Vivo | Mouse Models | Reduced neurotoxicity; improved motor functions |
Case Study | Neurodegenerative Model | Enhanced cognitive function; preserved neurons |
Properties
CAS No. |
65898-92-2 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13) |
InChI Key |
XIFZJQYYQQWMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(CO)C=O)C=O |
Origin of Product |
United States |
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